molecular formula C12H14N4O B14868683 1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine

1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine

Cat. No.: B14868683
M. Wt: 230.27 g/mol
InChI Key: DCSRXAZDNDVMFR-UHFFFAOYSA-N
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Description

1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine is a compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, an oxadiazole ring, and a pyridine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine typically involves multiple steps. One common method includes the cyclization of appropriate precursors to form the oxadiazole ring, followed by the introduction of the cyclopropyl and pyridine groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine: Shares the oxadiazole and cyclopropyl groups but lacks the N-methyl and methanamine functionalities.

    N-(4-chlorobenzyl)-4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide: Contains similar structural motifs but with additional functional groups.

Uniqueness

1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-pyridin-4-ylmethanamine

InChI

InChI=1S/C12H14N4O/c1-13-10(8-4-6-14-7-5-8)11-15-12(17-16-11)9-2-3-9/h4-7,9-10,13H,2-3H2,1H3

InChI Key

DCSRXAZDNDVMFR-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC=NC=C1)C2=NOC(=N2)C3CC3

Origin of Product

United States

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